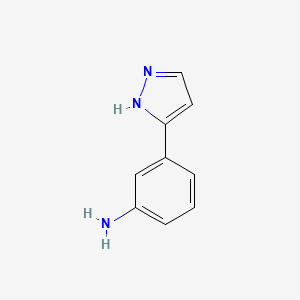

3-(1H-pyrazol-3-yl)aniline

Description

Overview of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Chemical Science

The story of 3-(1H-pyrazol-3-yl)aniline begins with its two core components: the pyrazole ring and the aniline moiety. Both are independently significant in the world of chemistry, each with a rich history and a broad spectrum of applications.

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.orgslideshare.net Shortly after, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself. mdpi.com This five-membered heterocyclic compound, containing three carbon atoms and two adjacent nitrogen atoms, quickly captured the attention of chemists. wikipedia.orgnumberanalytics.com

One of the classical methods for synthesizing pyrazoles, developed by German chemist Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org Another foundational method is the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.comnumberanalytics.com

The significance of pyrazoles extends beyond synthetic chemistry. In 1959, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.org Pyrazole derivatives have since been found to exhibit a wide range of biological activities, making them crucial in medicinal chemistry. numberanalytics.comsphinxsai.com Notable drugs containing a pyrazole ring include the anti-inflammatory celecoxib (B62257) (Celebrex) and the anabolic steroid stanozolol. wikipedia.org

Aniline, the simplest aromatic amine with the formula C₆H₅NH₂, is a cornerstone of organic synthesis. wikipedia.org Its derivatives, which feature various substituents on the phenyl ring, are integral to numerous industrial processes. wikipedia.orgresearchgate.net They serve as vital intermediates in the production of a wide array of products, including dyes, pigments, polymers, and pharmaceuticals. ontosight.aiontosight.aisci-hub.se

The amino group attached to the benzene (B151609) ring makes aniline and its derivatives highly reactive and versatile. wikipedia.org They are particularly susceptible to electrophilic substitution reactions, which allows for the introduction of various functional groups onto the aromatic ring. wikipedia.org Furthermore, the amino group itself can undergo a range of transformations, including alkylation, acylation, and diazotization, further expanding their synthetic utility. researchgate.net

The industrial importance of aniline derivatives is underscored by their use in manufacturing precursors for polyurethane, a key polymer, as well as various agricultural chemicals. wikipedia.org In the pharmaceutical sector, aniline derivatives are building blocks for analgesics, antihistamines, and antibacterial agents. ontosight.ai

Rationale for Investigating this compound

The decision to study this compound stems from the unique combination of its pyrazole and aniline components, offering the potential for novel properties and applications.

The fusion of a pyrazole ring and an aniline moiety within a single molecule creates a structure with synergistic potential. The pyrazole group, known for its diverse biological activities, can impart specific pharmacological properties to the molecule. numberanalytics.comsphinxsai.com Simultaneously, the aniline portion provides a versatile scaffold that can be readily modified to fine-tune the compound's electronic and steric properties. researchgate.netontosight.ai This combination allows for the creation of new chemical entities with potentially enhanced or entirely new functionalities. The amino group of the aniline can act as a key interaction point, for instance, by forming hydrogen bonds, which is a crucial aspect in the design of bioactive molecules. nih.gov

The investigation of compounds like this compound aligns with several emerging trends in heterocyclic chemistry. There is a continuous drive to develop more efficient and sustainable methods for synthesizing complex heterocyclic compounds. numberanalytics.comnumberanalytics.com Modern techniques such as microwave-assisted synthesis and flow chemistry are being increasingly employed to achieve faster reactions and higher yields. numberanalytics.com

Furthermore, there is a growing emphasis on interdisciplinary research, where chemists collaborate with biologists, materials scientists, and engineers to explore new applications for heterocyclic compounds. numberanalytics.com The development of novel materials, such as ligands for metal-organic frameworks (MOFs), and the exploration of new therapeutic agents are key areas of focus. numberanalytics.com The use of computational tools, including artificial intelligence and machine learning, is also becoming more prevalent in predicting reaction outcomes and designing new molecules with desired properties. numberanalytics.com The study of this compound and its derivatives contributes to this expanding landscape of heterocyclic chemistry, with potential applications in medicinal chemistry and materials science. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPNWQIDNWGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370710 | |

| Record name | 3-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89260-46-8 | |

| Record name | 3-(1H-Pyrazol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89260-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 1h Pyrazol 3 Yl Aniline and Its Derivatives

Established Synthetic Routes to the 3-(1H-Pyrazol-3-yl)aniline Core

The construction of the this compound framework has been traditionally achieved through several reliable methods. These include condensation reactions, which form the pyrazole (B372694) ring, and palladium-catalyzed coupling reactions, which are instrumental in forming the C-N or C-C bonds linking the pyrazole and aniline (B41778) moieties. More recently, microwave-assisted synthesis has emerged as a powerful tool to accelerate these transformations.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of the pyrazole ring. The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.org To obtain the this compound scaffold, a key strategy involves the use of a substituted aniline precursor that already contains one of the components for the pyrazole ring formation.

One common method involves the condensation of a hydrazine with an α,β-unsaturated carbonyl compound. longdom.org For instance, the reaction of a substituted hydrazine with a chalcone (B49325) derivative can yield a pyrazoline, which can then be oxidized to the corresponding pyrazole. Another approach involves the reaction of an enaminone with a hydrazine, which can also lead to the formation of the pyrazole ring. longdom.org

A direct synthesis of functionalized pyrazolylanilines has been reported from in situ generated vinyl hydrazones. This method proceeds under mild conditions and involves a dehydrative aldol (B89426) reaction followed by an aza-Michael reaction. The chemoselectivity of this reaction is controlled by hydrogen bonding interactions between the hydrazone and the amino group. cdri.res.in Furthermore, the synthesis of polysubstituted N-arylpyrazole derivatives can be achieved from N1-arylsydnone with acetylene (B1199291) via a 1,3-dipolar cycloaddition. arabjchem.org

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| 1-(3-aminophenyl)-3-phenylprop-2-en-1-one, Hydrazine hydrate (B1144303) | - | Oxidation | 3-(5-phenyl-1H-pyrazol-3-yl)aniline | Not Specified | longdom.org |

| Acetylenic ketones, Hydrazine | - | - | Pyrazolylanilines | Not Specified | cdri.res.in |

| Enaminones, Benzaldehyde, Hydrazine dihydrochloride (B599025) | Ammonium acetate | Water | Polyfunctionally substituted pyrazoles | Not Specified | longdom.org |

| Cinnamaldehydes, Hydrazine hydrate | Nano-ZnO | Microwave, solvent-free | 2-(1H-pyrazol-3-yl)-aniline | 92 | pharmacophorejournal.com |

Catalytic Coupling Strategies (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and N-aryl compounds, making them highly suitable for the construction of the this compound scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. arabjchem.orgnih.gov This method can be employed to synthesize arylpyrazoles by coupling a pyrazole-boronic acid derivative with a halogenated aniline, or vice versa. researchgate.netresearchgate.net For example, the Suzuki coupling of 4-trifluoromethanesulfonyloxy-1H-pyrazoles with arylboronic acids has been reported. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the reaction's efficiency. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction is particularly useful for synthesizing N-arylpyrazoles. While direct synthesis of this compound via this method is less common, the synthesis of its regioisomer, 3-(1H-pyrazol-1-yl)aniline, has been described by coupling 1H-pyrazole with 3-bromoaniline (B18343) using a palladium catalyst like Pd(OAc)₂ with a suitable ligand such as XPhos.

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Halopyrazoles, Arylstannanes | Palladium(0) | - | - | - | 4-Arylpyrazoles | Not Specified | researchgate.net |

| 4-Bromo-1H-1-tritylpyrazole, Arylboronic Acids | PdCl₂(dppf) | - | - | - | 4-Aryl-1H-pyrazoles | Not Specified | researchgate.net |

| Pyrazole triflates, Aryl boronic acids | Palladium catalyst | - | - | - | Aryl pyrazoles | Not Specified | researchgate.net |

| 1H-pyrazole, 3-bromoaniline | Pd(OAc)₂, XPhos | Cs₂CO₃ | 1,4-Dioxane | 90–100 | 3-(1H-pyrazol-1-yl)aniline | Not Specified | |

| 5-Pyrazolylboronic ester, 4-Iodopyrazole derivative | Pd(PPh₃)₄ | NaHCO₃ | DME/water | Reflux | 4,5'-Bipyrazole derivative | 48 | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction in recent years as a green and efficient method for accelerating chemical reactions. tandfonline.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govmdpi.com

The synthesis of pyrazole derivatives is well-suited for microwave assistance. For instance, the condensation of chalcones with hydrazine hydrate to form pyrazolines, which are then oxidized to pyrazoles, can be significantly expedited using microwaves. mdpi.com One study reported the synthesis of phenyl-1H-pyrazoles in 5 minutes with yields of 91-98% under microwave irradiation, compared to 2 hours and 72-90% yields with conventional heating. nih.gov

Microwave-assisted synthesis has also been applied to multicomponent reactions for generating pyrazole derivatives and in copper-catalyzed amination reactions for the synthesis of aminated pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com The combination of microwave irradiation with solvent-free conditions or the use of environmentally benign solvents further enhances the green credentials of these synthetic protocols. tandfonline.comnih.gov

| Reaction Type | Reactants | Catalyst/Support | Conditions | Time | Yield (%) | Reference |

| Condensation | Phenyl-1H-pyrazole-4-carbaldehyde precursors | - | 60°C, 50W | 5 min | 91-98 | nih.gov |

| Oxidation | Phenyl-1H-pyrazole-4-carbaldehyde | - | 80°C, 150W | 2 min | 62-92 | nih.gov |

| Four-component condensation | Acetoacetic ester, Hydrazine hydride, Aldehydes, Malononitrile (B47326) | L-tyrosine | H₂O–ethanol | Not Specified | Not Specified | nih.gov |

| Copper-catalyzed amination | 5-Amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines, Amines | CuI, Carbazole-based ligand | Diethylene glycol, 80°C | 1 h | 60-93 | mdpi.com |

| One-pot synthesis | Cinnamaldehydes, Hydrazine hydrate | Nano-ZnO | Solvent-free | Not Specified | High | pharmacophorejournal.com |

Novel Synthetic Approaches to Substituted this compound Analogues

In the quest for more sustainable and efficient synthetic methods, researchers have been exploring green chemistry protocols and multicomponent reactions for the synthesis of substituted this compound analogues. These modern approaches aim to minimize waste, reduce energy consumption, and increase molecular diversity.

Green Chemistry Protocols

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. tandfonline.comeurekaselect.com This involves the use of environmentally benign solvents (such as water or ethanol), solvent-free conditions, and the application of reusable or biodegradable catalysts. nih.govtandfonline.com

The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often with the aid of catalysts like tetrabutylammonium (B224687) bromide or under catalyst-free conditions facilitated by ultrasound irradiation. nih.govtandfonline.com For example, a green method for synthesizing pyrazole derivatives in the presence of tetrabutylammonium bromide under solvent-free conditions at room temperature has been reported with yields of 75-86%. tandfonline.com Another approach utilizes a nano-ZnO catalyst under solvent-free microwave conditions to produce 2-(1H-pyrazol-3-yl)-aniline with a 92% yield. pharmacophorejournal.com The use of nano-catalysts is particularly advantageous due to their high catalytic activity, stability, and reusability. frontiersin.org

| Protocol | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Solvent-free synthesis | 1,2-Dibenzoylhydrazines, Cyclohexyl isocyanide, DMAD | Tetrabutylammonium bromide, room temperature | None | 75-86 | tandfonline.com |

| Ultrasound-assisted synthesis | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Catalyst-free | Water | Excellent | nih.gov |

| Nano-catalyst synthesis | Cinnamaldehydes, Hydrazine hydrate | Nano-ZnO, Microwave | None | 92 | pharmacophorejournal.com |

| Grinding technique | Enaminonitrile, Hydrazine hydrate | - | - | 94.1 | nih.gov |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comnih.gov MCRs are prized for their atom economy, step economy, and their ability to rapidly generate libraries of structurally diverse molecules. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds. beilstein-journals.orglongdom.org For instance, a four-component reaction of aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile can produce highly functionalized pyrano[2,3-c]pyrazoles. mdpi.comnih.gov These reactions can be catalyzed by various catalysts, including piperidine, L-proline, or even carried out under catalyst-free conditions. mdpi.comresearchgate.net

A three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride in water has been shown to produce novel polyfunctionally substituted pyrazoles. longdom.org Similarly, a three-component synthesis of 1H-pyrazolo[3,4-b]quinolines from aniline, aromatic aldehydes, and a pyrazolone (B3327878) derivative has been reported, although the exact nature of the product has been a subject of discussion. researchgate.netpreprints.org These MCRs offer a powerful platform for the diversification of the this compound scaffold, enabling the synthesis of a wide range of analogues for further investigation.

| Reaction Type | Reactants | Catalyst | Solvent | Product | Reference |

| Four-component | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine | Aqueous medium | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | - | Persubstituted pyrazoles | beilstein-journals.org |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate | Water | Polyfunctionally substituted pyrazoles | longdom.org |

| Three-component | Aniline, Aromatic aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | Alcohol | 1H-Pyrazolo[3,4-b]quinolines | researchgate.net |

Regioselective Synthesis Strategies

The synthesis of this compound and its derivatives fundamentally relies on the formation of the pyrazole ring. A predominant and extensively studied method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com However, a key challenge in this approach, especially with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity to obtain the desired 3-substituted or 5-substituted pyrazole isomer. mdpi.com

The reaction of an unsymmetrical 1,3-diketone with hydrazine can theoretically lead to two different regioisomers. The outcome is often dependent on the reaction conditions and the electronic and steric nature of the substituents on the diketone. mdpi.com For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, if the 1,3-dicarbonyl compound is nonsymmetrical, a mixture of regioisomers can be formed, with the proportions depending on the relative electrophilicity of the two carbonyl groups. mdpi.com To address this, researchers have developed various strategies to achieve high regioselectivity.

One approach involves the use of β-ketoenamines or related substrates where the reactivity of the carbonyl groups is differentiated. Another strategy is the use of acetylenic ketones, which have been shown to react with substituted hydrazines with high regioselectivity, yielding single pyrazole isomers in excellent yields. researchgate.net Furthermore, transition-metal-catalyzed methods and 1,3-dipolar cycloaddition reactions have emerged as powerful tools for the regioselective construction of the pyrazole core. rsc.org For example, a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported for the selective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org

In a specific patented process for the regioselective synthesis of 1,3,4-substituted pyrazoles, methyl-hydrazine was reacted with ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxo-butanoate to yield the desired product with a regioselectivity of 98.3%. google.com This highlights the potential for achieving high selectivity through careful choice of reactants and conditions.

Table 1: Examples of Regioselective Pyrazole Synthesis Methods

| Method | Reactants | Key Features | Reference |

| Condensation | Unsymmetrical 1,3-Diketones + Hydrazine | Formation of two regioisomers is possible; ratio depends on carbonyl electrophilicity. | mdpi.com |

| Condensation | Acetylenic Ketones + Substituted Hydrazines | Highly regioselective, affording single pyrazole isomers in excellent yields. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones + Nitroalkenes | Selective synthesis of 3,4-diaryl-1H-pyrazoles. | rsc.org |

| Condensation | Methyl-hydrazine + Ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxo-butanoate | Achieved 98.3% regioselectivity for the target 1,3,4-substituted pyrazole. | google.com |

Functionalization and Derivatization Strategies

Once the core this compound scaffold is synthesized, its chemical utility can be expanded through functionalization of either the pyrazole ring or the aniline moiety. These modifications are crucial for tuning the molecule's properties for various applications.

Modifications on the Pyrazole Ring

The pyrazole ring offers multiple sites for functionalization, including the two nitrogen atoms and the carbon atoms of the ring.

N-Alkylation: The alkylation of the pyrazole nitrogen is a common modification. However, the presence of two nitrogen atoms in the tautomeric pyrazole ring can lead to mixtures of N-alkylated products. nih.gov To overcome this, strategies employing protecting groups or catalyst-controlled reactions have been developed. For instance, the use of a (2-trimethylsilylethoxy)methyl (SEM) protecting group allows for its transposition, enabling regioselective N-alkylation. nih.gov A novel approach utilizes engineered enzymes in a cyclic cascade to achieve pyrazole alkylation (methylation, ethylation, propylation) with unprecedented regioselectivity (>99%). nih.gov Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been reported, where steric factors on the pyrazole ring control the regiochemical outcome. mdpi.comsemanticscholar.org

C-H Functionalization: Direct C-H functionalization of the pyrazole ring using transition-metal catalysis has become a powerful method for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.org This approach avoids the need for pre-functionalized pyrazoles. For example, a strategy combining catalytic C-H arylation with protecting group transposition provides a rapid route to fully substituted pyrazoles with complete control over the position of all substituents. nih.gov

Electrophilic Substitution: Electrophilic substitution reactions can also be used to modify the pyrazole ring, although the regioselectivity can be highly dependent on the reagent. In the related pyrazolo[1,5-a]pyrimidine (B1248293) system, nitration with mixed nitric and sulfuric acids results in substitution at the 3-position, while using nitric acid in acetic anhydride (B1165640) leads to nitration at the 6-position. cdnsciencepub.com Bromination of this system can yield 3-bromo and 3,6-dibromo derivatives. cdnsciencepub.com

Substitutions on the Aniline Moiety

The aniline portion of this compound provides a versatile handle for introducing a wide array of substituents, which can significantly influence the compound's biological and chemical properties.

Research has shown that various substitutions on the phenyl ring of the aniline moiety can be well-tolerated and even beneficial for certain activities. For example, in a series of pyrazole derivatives, the introduction of an electron-withdrawing ester, amide, or cyano group on the aniline ring was found to be favorable. mdpi.com In another study focused on antimicrobial agents, different substitutions on the aniline moiety of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles were investigated. nih.gov It was found that alkyl substitutions, such as a 4-isopropyl group, increased the activity against certain bacterial strains. nih.gov Conversely, a methoxy (B1213986) substituent was reported to decrease the potency significantly. nih.gov The presence of hydrophobic substituents on the phenyl ring generally appeared to enhance activity. nih.gov Halogen substitutions also proved effective, with bromo and chloro derivatives showing potent antimicrobial activity. nih.gov

Table 2: Effect of Substituents on the Aniline Moiety of Pyrazole Derivatives

| Substituent Type | Position on Aniline Ring | Observation | Reference |

| Alkyl (e.g., 4-Isopropyl) | 4 | Increased antimicrobial activity. | nih.gov |

| Methoxy | - | Significantly decreased potency. | nih.gov |

| Halogen (F, Cl, Br) | 3 or 4 | Good bacterial growth inhibitors; Chloro and Bromo derivatives were potent. | nih.gov |

| Ester, Amide, Cyano | - | Well-tolerated and even preferred in some series. | mdpi.com |

| Phenoxy | - | Potent antimicrobial activity. | |

| Methyl sulfide | - | Showed antimicrobial activity. | |

| Carboxylic acid | - | Eliminated the activity in the tested compounds. | nih.gov |

Synthesis of Fused Heterocyclic Systems Containing this compound

The amino group on the aniline moiety, or more commonly, an amino group directly attached to the pyrazole ring (as in 3-aminopyrazole (B16455) or 5-aminopyrazole, which are key precursors), serves as a nucleophilic site for the construction of fused heterocyclic systems. This has led to the development of a rich variety of pyrazolo-fused heterocycles.

Pyrazolo[3,4-b]pyridines: This fused system is frequently synthesized through the condensation of 5-aminopyrazoles with 1,3-dielectrophilic reagents. mdpi.comresearchgate.net For instance, the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium, provides an effective one-pot strategy for 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.govbeilstein-journals.org Another approach involves the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, which regioselectively yields fully substituted pyrazolo[3,4-b]pyridines. acs.org A cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes has also been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. mdpi.com

Pyrazolo[1,5-a]pyrimidines: The condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds is a traditional and predominant approach for synthesizing pyrazolo[1,5-a]pyrimidines. acs.orgsemanticscholar.org The reaction of 3-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters has been shown to be a regioselective route to this scaffold. thieme-connect.com More recent methodologies include a one-step synthesis from saturated ketones and 3-aminopyrazoles via a Cu(II)-catalyzed [3+3] annulation. acs.org An iodine-catalyzed three-component reaction of aminopyrazoles, chalcones, and diselenides has been developed to access 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org

Pyrazolo[3,4-d]pyridazines: These fused systems can be prepared from aminopyrazole precursors. For example, the reaction of aminopyrazole derivatives with hydrazonyl halides can lead to pyrazolo[3,4-d]pyridazines. researchgate.net Another route involves the intramolecular cyclization of appropriately substituted pyrazoles. semanticscholar.org For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine to form pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

Table 3: Synthesis of Fused Heterocyclic Systems from Aminopyrazoles

| Fused System | Precursors | Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles + 1,3-Dielectrophiles | Condensation/Cyclization | mdpi.comresearchgate.net |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles + Azlactones | One-pot Condensation/Elimination | nih.govbeilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidines | 3(5)-Aminopyrazoles + 1,3-Dicarbonyls | Condensation | acs.orgsemanticscholar.org |

| Pyrazolo[1,5-a]pyrimidines | Aminopyrazoles + Chalcones + Diselenides | Three-component reaction | rsc.org |

| Pyrazolo[3,4-d]pyridazines | Aminopyrazole derivatives + Hydrazonyl halides | Cyclocondensation | researchgate.net |

| Pyrazolo[3,4-d]pyridazines | Substituted Pyrazole-carboxylates + Hydrazine | Cyclization | semanticscholar.org |

Biological and Pharmacological Investigations of 3 1h Pyrazol 3 Yl Aniline Derivatives

Antimicrobial Activity

Derivatives of 3-(1H-pyrazol-3-yl)aniline have demonstrated notable antimicrobial properties, exhibiting efficacy against a spectrum of bacteria and fungi. The structural modifications on the parent compound have allowed for the fine-tuning of its activity against specific microbial species.

Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

A number of studies have highlighted the potent antibacterial activity of this compound derivatives, particularly against Gram-positive bacteria such as Staphylococcus aureus and its multi-drug resistant strains (MRSA). For instance, a series of 1,3-diaryl substituted pyrazole (B372694) based urea (B33335) derivatives, synthesized from 4-(3-substituted phenyl-1H-pyrazol-1-yl)anilines, showed significant activity. One of the lead compounds, a 3,4-dichlorophenyl urea derivative, exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against various multidrug-resistant strains of S. aureus, including MRSA and vancomycin-resistant S. aureus (VRSA). nih.gov This compound was found to have bacteriostatic properties. nih.gov

Furthermore, research into 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives has identified compounds with potent anti-staphylococci and anti-enterococci activity. nih.gov A disubstituted aniline (B41778) derivative from this series was highly active in inhibiting the growth of S. aureus strains with MIC values as low as 0.78 µg/mL. nih.gov This particular derivative also effectively inhibited Enterococcus faecalis and Enterococcus faecium strains with an MIC of 3.12 µg/mL. nih.gov

The following table summarizes the antibacterial efficacy of selected this compound derivatives against S. aureus.

| Compound/Derivative | Test Strain(s) | MIC (µg/mL) | Reference |

| 3,4-dichlorophenyl urea derivative of 4-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)aniline | Multidrug-resistant S. aureus (MRSA, VRSA) | 0.25 | nih.gov |

| Disubstituted aniline derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid | S. aureus | 0.78 | nih.gov |

| 3-chloro-4-methyl aniline derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid | S. aureus | 3.12-6.25 | nih.gov |

Studies have also explored the potential of these derivatives against Mycobacterium tuberculosis. A recently reported isoxazole-based 3,4-dichlorophenyl urea derivative demonstrated potent activity against the Mtb H37Rv strain with a MIC of 0.25 μg/mL. nih.gov

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group were synthesized and evaluated for their antifungal activities against several plant pathogenic fungi. researchgate.net The results indicated that derivatives with a bulky electronegative group at the ortho-position of the aniline scaffold exhibited significant antifungal effects against Fusarium graminearum. researchgate.net One such compound demonstrated a half-maximal effective concentration (EC50) of 5.61 μg/mL against this fungus, which was considerably more potent than the commercial fungicide hymexazol. researchgate.net

Research on pyrazole carboxamide derivatives has also yielded compounds with good antifungal activity. mdpi.com For example, certain 5-chloro-N-aryl-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides showed efficacy against Pythium ultimum. mdpi.com While not direct derivatives of this compound, these findings on related pyrazole structures containing an aniline moiety suggest a promising avenue for the development of antifungal agents.

Mechanistic Studies of Antimicrobial Action (e.g., DNA gyrase inhibition)

The mechanism of antimicrobial action for several pyrazole derivatives has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govmdpi.com DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial drugs.

In a study of 1,3-diaryl substituted pyrazole based urea derivatives, the most potent compound against S. aureus was found to effectively inhibit the supercoiling activity of DNA gyrase at a concentration eight times its MIC. nih.gov Molecular docking studies further supported this, suggesting that the compound binds to the active site of DNA gyrase with high affinity. nih.gov Similarly, other pyrazole derivatives, including those with Schiff-base modifications, have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase. mdpi.com

Anticancer Potential and Related Biological Activities

The versatile scaffold of this compound has also been extensively utilized in the design and synthesis of novel anticancer agents. These derivatives have shown promise in inhibiting the growth of various cancer cell lines through different mechanisms.

In vitro Cytotoxicity Studies

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their antitumor activities. One compound from this series displayed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cancer cell lines with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively.

Another study focused on pyrazolo[3,4-d]pyrimidine derivatives, where the introduction of an aniline moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold led to enhanced anticancer activity against A549 (lung cancer) and HCT-116 (colon cancer) cells. nih.gov One of the most promising compounds from this series, bearing a p-chlorophenyl moiety, exhibited IC50 values of 8.21 and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov

The following table presents the in vitro cytotoxic activity of selected derivatives.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | MCF-7 (Breast) | 1.88 ± 0.11 | |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | B16-F10 (Melanoma) | 2.12 ± 0.15 | |

| Pyrazolo[3,4-d]pyrimidine derivative with aniline moiety (8) | A549 (Lung) | 16.75 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative with aniline moiety (8) | HCT-116 (Colon) | 24.16 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative with p-chlorophenyl moiety (12b) | A549 (Lung) | 8.21 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative with p-chlorophenyl moiety (12b) | HCT-116 (Colon) | 19.56 | nih.gov |

Inhibition of Cancer Cell Proliferation

Beyond general cytotoxicity, studies have delved into the specific mechanisms by which this compound derivatives inhibit cancer cell proliferation. Some derivatives have been found to act as inhibitors of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). The aforementioned N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) was identified as a potent inhibitor of CDK2/cyclin E, with an IC50 of 0.98 ± 0.06 μM.

Another approach has been the development of pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The pyrazolo[3,4-d]pyrimidine derivatives with an aniline group were designed as EGFR inhibitors, and the most active compounds were evaluated for their kinase inhibitory activities against wild-type EGFR. nih.gov

Induction of Apoptosis

The ability to induce apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. Certain derivatives of the pyrazole scaffold have demonstrated pro-apoptotic capabilities. For instance, studies on 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown their potential as inducers of apoptosis. In one study, treatment of A549 cancer cells with compound 12b, a 1H-pyrazolo[3,4-d]pyrimidine derivative, for 48 hours led to a significant increase in cell death. nih.gov Specifically, the early apoptosis ratio increased approximately 11-fold, from 6.03% in untreated cells to 67.69% in treated cells. nih.gov The late apoptosis ratio also saw a 1.5-fold increase. nih.gov These findings suggest that apoptosis is a primary mechanism through which these compounds exert their cytotoxic effects. nih.gov Further investigation revealed that these derivatives can arrest the cell cycle at the S and G2/M phases and significantly increase the BAX/Bcl-2 ratio, further supporting their role in promoting apoptosis. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have been extensively investigated for their anti-inflammatory potential. nih.gov

Inhibition of Inflammatory Pathways (e.g., TNF-α, IL-6 inhibition)

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com Diaryl pyrazole derivatives have been evaluated for their ability to inhibit these cytokines. mdpi.com For example, one study reported that a specific diaryl pyrazole derivative, compound 115, demonstrated 42% inhibition of IL-6 at a concentration of 10 μM. mdpi.com Other research has also highlighted the potential of pyrazole derivatives to inhibit TNF-α. nih.gov The inhibition of these key inflammatory mediators underscores the therapeutic potential of these compounds in managing inflammatory conditions. researchgate.net

Comparison with Reference Anti-inflammatory Drugs

The anti-inflammatory efficacy of novel compounds is often benchmarked against established drugs. In vivo studies using the carrageenan-induced hind-paw edema model in rats have been employed to evaluate the anti-inflammatory activity of N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. nih.gov In one such study, compounds 5s and 5u exhibited significant inhibition of paw edema. nih.gov Specifically, at 3 and 4 hours post-carrageenan administration, compound 5s showed inhibition of 80.87% and 76.56%, respectively, while compound 5u showed inhibition of 80.63% and 78.09%. nih.gov These results are comparable to the standard anti-inflammatory drug ibuprofen, which demonstrated 81.32% and 79.23% inhibition at the same time points. nih.gov

Similarly, other pyrazole derivatives have shown anti-inflammatory activity comparable to or even exceeding that of standard drugs like diclofenac (B195802) sodium and celecoxib (B62257). mdpi.comscholarsresearchlibrary.com For instance, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent inhibition (93.80%) compared to diclofenac sodium (90.21%) at a 1 mM concentration. mdpi.com Another study found a benzothiophen-2-yl pyrazole carboxylic acid derivative to have superior analgesic and anti-inflammatory activity compared to celecoxib and indomethacin. mdpi.com

Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives with Reference Drugs

| Compound | Model | Inhibition (%) at 3 hours | Inhibition (%) at 4 hours | Reference Drug | Reference Drug Inhibition (%) at 3 hours | Reference Drug Inhibition (%) at 4 hours |

|---|---|---|---|---|---|---|

| 5s | Carrageenan-induced paw edema | 80.87 | 76.56 | Ibuprofen | 81.32 | 79.23 |

| 5u | Carrageenan-induced paw edema | 80.63 | 78.09 | Ibuprofen | 81.32 | 79.23 |

Other Pharmacological Activities

Beyond their roles in apoptosis and inflammation, derivatives of this compound have been explored for other important pharmacological effects.

Analgesic Effects

Several studies have reported the analgesic properties of pyrazole derivatives. For example, a series of 2-(4, 5-dihydro-1H-pyrazol-3-yl)-3-phenyl-1H-indole derivatives were synthesized and investigated for their analgesic activities. Most of the tested compounds in this series demonstrated notable analgesic effects. In another study, some pyrazole derivatives exhibited higher analgesic activity than the standard drug pentazocine (B1679294) at various time intervals. researchgate.net The incorporation of a pyrazoline ring into an indole (B1671886) nucleus has been shown to confer good analgesic activity.

Antidiabetic Activity (e.g., DPP-IV inhibitors)

A particularly promising area of research for pyrazole derivatives is in the management of type 2 diabetes mellitus (T2DM). chemmethod.comchemmethod.com These compounds have shown potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis. chemmethod.comchemmethod.comresearchgate.net Inhibition of DPP-IV extends the action of incretin (B1656795) hormones, leading to increased insulin (B600854) production. chemmethod.comchemmethod.com

Computational and in-vitro studies have identified several pyrazole derivatives as potent DPP-IV inhibitors. chemmethod.comchemmethod.comnih.gov For example, a series of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives (ST-1 to ST-30) exhibited better docking scores (-8.5 to -9.6 kcal/mol) than the approved DPP-IV inhibitor Anagliptin (-7.6 kcal/mol), suggesting a higher potential to inhibit the enzyme. chemmethod.com Among these, compound ST-24 was identified as having the highest activity. chemmethod.com Another study identified 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) as a highly effective DPP-IV inhibitor, with an IC50 value of 1.266 ± 0.264 nM, which is more potent than the well-known DPP-IV inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov The structural diversity and potential for optimization make pyrazole derivatives significant candidates for the development of new T2DM therapies. chemmethod.comchemmethod.com

Table 2: DPP-IV Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative Series | Method | Key Finding | Reference Compound |

|---|---|---|---|

| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives (ST-1 to ST-30) | Molecular Docking | Docking scores (-8.5 to -9.6 kcal/mol) superior to Anagliptin (-7.6 kcal/mol). | Anagliptin |

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | In-vitro assay | IC50 = 1.266 ± 0.264 nM | Sitagliptin (IC50 = 4.380 ± 0.319 nM) |

Antioxidant Effects

Derivatives of pyrazole have demonstrated notable antioxidant properties in various studies. The investigation into their capacity to scavenge free radicals is a significant area of research, revealing the potential of this chemical class in mitigating oxidative stress.

The antioxidant activity of newly synthesized 1,2,3-triazole-appended bis-pyrazole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. acs.org In this assay, the ability of a compound to donate an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. Several of these derivatives exhibited good to moderate antioxidant activity when compared to the standard butylated hydroxytoluene (BHT). acs.org For instance, compound 13d showed significant activity with an IC₅₀ value of 14.12 ± 0.32 μg/mL, which is comparable to the standard BHT (IC₅₀ value 16.47 ± 0.18 μg/mL). acs.org Other compounds such as 13c , 13e , and 13h also displayed noteworthy antioxidant potential. acs.org

Table 1: Antioxidant Activity of 1,2,3-Triazole-Appended Bis-Pyrazole Derivatives

| Compound | IC₅₀ (μg/mL) vs DPPH |

|---|---|

| 13a | 22.19 ± 0.87 |

| 13b | 27.16 ± 0.44 |

| 13c | 19.12 ± 0.74 |

| 13d | 14.12 ± 0.32 |

| 13e | 17.13 ± 0.25 |

| 13f | 21.15 ± 0.67 |

| 13g | 24.26 ± 0.76 |

| 13h | 17.19 ± 0.35 |

| 13i | 29.34 ± 0.34 |

| BHT (Standard) | 16.47 ± 0.18 |

Data sourced from ACS Omega. acs.org

Further research into 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives and 1,4-dihydropyrano[2,3-c]pyrazoles also confirmed their antioxidant capabilities through the DPPH scavenging model. frontiersin.org The results indicated that after 60 minutes in an ethanolic solution of DPPH, the antioxidant activity of the synthesized derivatives ranged from 70% to 98%. frontiersin.org Specifically, the maximum antioxidant activity for 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives was found to be 75%, while 1,4-dihydropyrano[2,3-c]pyrazoles reached up to 90%. frontiersin.org

The pyrazole scaffold is recognized for its diverse pharmacological properties, including antioxidant activity, which contributes to its importance as a foundational structure in drug discovery. researchgate.netnih.gov

Antiviral Potential

The pyrazole nucleus is a key structural motif in the development of novel antiviral agents. researchgate.netresearchgate.netglobalresearchonline.net Research has focused on synthesizing and evaluating pyrazole derivatives against a wide range of DNA and RNA viruses.

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the core this compound structure, were designed and evaluated for their antiviral activity. frontiersin.org Many of these compounds showed potent and selective inhibition of the Yellow Fever Virus (YFV), a member of the Flaviviridae family. frontiersin.org Notably, these derivatives were largely non-cytotoxic to the host cell lines at active concentrations. frontiersin.org

The majority of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives exhibited superior activity against YFV compared to the parent compounds and the reference inhibitor, 6-azauridine. frontiersin.org For example, compounds 7e-p demonstrated EC₅₀ values ranging from 3.6 to 11.5 μM. frontiersin.org These compounds also showed activity against Respiratory Syncytial Virus (RSV) replication in the micromolar range. frontiersin.org Structure-activity relationship (SAR) studies indicated that the presence of an unsubstituted R¹ position was generally favorable for potent YFV inhibition. frontiersin.org

Table 2: Antiviral Activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives against YFV

| Compound | R | R¹ | EC₅₀ (μM) |

|---|---|---|---|

| 7e | H | 2-F | 11.5 |

| 7f | H | 3-F | 7.9 |

| 7g | H | 4-F | 6.5 |

| 7h | H | 2-Cl | 8.3 |

| 7i | H | 3-Cl | 4.9 |

| 7j | H | 4-Cl | 3.6 |

| 7k | H | 2-Br | 9.2 |

| 7l | H | 3-Br | 6.8 |

| 7m | H | 4-Br | 5.1 |

| 7n | H | 2-CH₃ | >25 |

| 7o | H | 3-CH₃ | 10.2 |

| 7p | H | 4-CH₃ | 8.8 |

| 6-azauridine (Ref.) | - | - | 46.0 |

Data sourced from Frontiers in Chemistry. frontiersin.org

In earlier work, (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were identified as a new class of potent and selective inhibitors of human RSV replication, with some derivatives also showing moderate activity against YFV. frontiersin.orgmdpi.com

Antitubercular Activity

The pyrazole scaffold is a significant component in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (MTB). researchgate.net The emergence of drug-resistant TB strains necessitates the development of novel anti-TB agents, and pyrazole-containing derivatives have shown promising potency. researchgate.netglobalresearchonline.net

A series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. chemmethod.com Several of these compounds demonstrated excellent activity when compared against standard drugs like pyrazinamide (B1679903) and isoniazid. chemmethod.com Specifically, compounds 4a , 4b , and 5a were highlighted for their excellent activity. chemmethod.com

Further studies have explored pyrazole derivatives as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a clinically validated target for TB treatment. amazonaws.com A series of these derivatives demonstrated significant inhibitory potential against both the InhA enzyme and the whole MTB H37Rv cells. amazonaws.com The results from these studies highlight the potential of the pyrazole core in developing new classes of antitubercular drugs.

Table 3: Antitubercular Activity of Pyrazole Derivatives as InhA Inhibitors

| Compound | InhA IC₅₀ (μM) | M. tuberculosis H37Rv MIC₉₀ (μM) |

|---|---|---|

| 26a | 0.005 | 0.5 |

| 26b | 0.022 | 0.5 |

| 26c | >1 | >31 |

| 26d | 0.015 | 1 |

| 26e | 0.003 | 0.05 |

| 26f | 0.001 | 1 |

Data sourced from the World Journal of Pharmaceutical Research. amazonaws.com

The wide spectrum of biological activities of pyrazole derivatives, including their effectiveness against Mycobacterium tuberculosis, underscores their importance in medicinal chemistry. researchgate.netnih.gov

Computational and Theoretical Studies on 3 1h Pyrazol 3 Yl Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric characteristics of molecular systems. These calculations provide a quantum mechanical description of the molecule, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govbiointerfaceresearch.com By calculating the electron density, DFT can determine various molecular properties, including total energy, dipole moment, and the distribution of electrostatic potential. For pyrazole-containing systems, DFT has been employed to understand how substituents and structural modifications influence their electronic characteristics and photophysical properties. nih.govresearchgate.net

Studies on related phenylpyrazole structures have utilized various DFT functionals, such as CAM-B3LYP and MN15L, paired with basis sets like def2-TZVP and 6-311++G(d,p), to achieve high accuracy in predicting electronic properties. nih.govresearchgate.netmdpi.com These analyses reveal the distribution of charge across the molecule, identifying electron-rich and electron-poor regions that are crucial for molecular interactions. For instance, the nitrogen atoms of the pyrazole (B372694) ring and the aniline (B41778) moiety are typically electron-rich centers, capable of acting as hydrogen bond acceptors.

Table 1: Representative Calculated Electronic Properties for Pyrazole-Aniline Scaffolds Note: The following data is illustrative, based on typical values found in DFT studies of similar heterocyclic compounds.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -512 to -515 | Indicates the stability of the optimized molecular structure. |

| Dipole Moment (Debye) | 2.0 - 4.5 | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molar Volume (cm³/mol) | ~130 - 150 | Relates to the molecule's size and packing in a condensed phase. |

Determining the most stable three-dimensional structure of a molecule is a critical step in computational analysis. Molecular geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state (a global minimum) on the potential energy surface. mdpi.com For flexible molecules like 3-(1H-pyrazol-3-yl)aniline, which has a rotatable bond between the phenyl and pyrazole rings, conformational analysis is performed. mdpi.com This involves generating numerous possible spatial arrangements (conformers) and optimizing each to identify the most stable ones. mdpi.com

The optimized geometry reveals important structural features. For example, in related pyrazole-phenyl systems, the dihedral angle between the two rings is a key parameter, often showing a non-planar arrangement to minimize steric hindrance. nih.gov Intramolecular interactions, such as C-H···N hydrogen bonds, can further stabilize specific conformations. nih.gov

Table 2: Representative Optimized Geometrical Parameters for a Pyrazole-Aniline Core Note: These values are representative and derived from typical findings in computational studies of pyrazole derivatives.

| Parameter | Typical Calculated Value |

|---|---|

| C-C bond length (phenyl ring) | 1.39 - 1.41 Å |

| C-N bond length (pyrazole ring) | 1.33 - 1.38 Å |

| N-N bond length (pyrazole ring) | ~1.35 Å |

| C-C bond length (inter-ring) | ~1.47 Å |

| C-N-C bond angle | ~125° - 128° |

| Phenyl-Pyrazole Dihedral Angle | 20° - 50° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (its nucleophilicity). youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons (its electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of this compound, FMO analysis helps to predict which parts of the molecule are most likely to participate in chemical reactions or form key interactions with a biological target. researchgate.net The distribution of the HOMO and LUMO across the pyrazole and aniline rings indicates the primary sites for nucleophilic and electrophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for similar aromatic nitrogen heterocycles.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.5 | Relates to electron-donating ability. Higher energy indicates stronger nucleophilicity. |

| LUMO | -1.0 to -2.0 | Relates to electron-accepting ability. Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Docking and Dynamics Simulations

Building upon the foundational knowledge from quantum chemical calculations, molecular docking and dynamics simulations are used to predict how a small molecule (ligand) like this compound might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govnih.gov This method is instrumental in structure-based drug design. Studies on various pyrazole derivatives have demonstrated their potential to bind to a range of protein targets. For example, docking simulations have been used to model the binding of pyrazole-based compounds to enzymes like acetylcholinesterase (AChE), cyclin-dependent kinase 2 (CDK2), and receptors like the GABA-A receptor. nih.govnih.govnih.gov

These simulations reveal specific molecular interactions that stabilize the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Crucial for binding affinity and specificity. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amine group of the aniline moiety frequently act as hydrogen bond acceptors and donors, respectively. For instance, studies on AChE inhibitors showed hydrogen bonding with key residues like TYR:124 and SER:293. nih.gov

Hydrophobic Interactions: The aromatic phenyl and pyrazole rings often engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as tyrosine or phenylalanine. nih.gov

π-π Stacking: Face-to-face or edge-to-face stacking interactions can occur between the aromatic rings of the ligand and aromatic residues of the protein.

Table 4: Examples of Predicted Ligand-Protein Interactions for Pyrazole Scaffolds

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | TYR:72, TYR:124, SER:293 | Hydrogen Bonding | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | (Not specified) | Docking simulation performed to determine binding model | nih.gov |

| GABA-A Receptor (α1+/β3- interface) | α1Y159, α1S204, β3N41, β3Q64 | Hydrogen Bonding | nih.gov |

By identifying favorable binding modes, molecular docking serves as a powerful tool for predicting the potential of a compound to act as an enzyme inhibitor. biointerfaceresearch.comnih.gov The strength of the binding is often quantified by a docking score or an estimated binding free energy (ΔGbinding). A more negative value typically indicates a more stable ligand-protein complex and, consequently, a higher likelihood of potent inhibition. nih.gov

For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated as potential CDK2 inhibitors, with compound 5a showing an IC50 value of 0.98 µM, a finding supported by docking simulations. nih.gov Similarly, molecular dynamics (MD) simulations, which model the movement of atoms over time, can further validate docking results by confirming the stability of the ligand in the active site. In a study on AChE inhibitors, MD simulations confirmed that a pyrazole derivative had a satisfactory stability in the enzyme's active site, with a calculated binding free energy (ΔGbinding) of -151.225 kJ/mol, indicating a strong and stable interaction. nih.gov These computational predictions are invaluable for prioritizing candidates for chemical synthesis and biological testing.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In the realm of drug discovery and development, the in silico prediction of ADMET properties is a crucial step to forecast the pharmacokinetic and safety profiles of a potential drug candidate. For this compound, computational models offer valuable insights into its likely behavior within a biological system. These predictions are based on its structural similarity to other pyrazole and aniline derivatives that have been studied more extensively. researchgate.netacs.orgjohnshopkins.edunih.govresearchgate.net

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an oral drug with respect to bioavailability. This assessment is often guided by rules such as Lipinski's Rule of Five, Ghose's Filter, Veber's Rule, and Egan's Rule. These rules establish relationships between physicochemical properties and the likelihood of a compound being an effective oral drug. For this compound, predictive models suggest a favorable drug-likeness profile. nih.govresearchgate.net

Pharmacokinetic profiling involves the computational assessment of a compound's absorption, distribution, metabolism, and excretion. For instance, gastrointestinal (GI) absorption is predicted to be high for many pyrazole derivatives, a favorable characteristic for orally administered drugs. frontiersin.org Similarly, the potential for a compound to cross the blood-brain barrier (BBB) is a critical parameter; for many applications, a low BBB permeability is desired to avoid central nervous system side effects. The interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, is also a key consideration. Inhibition of these enzymes can lead to adverse drug-drug interactions. frontiersin.org

Table 1: Predicted Drug-Likeness and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Classification | Significance |

| Lipinski's Rule of Five | Compliant (0 violations) | High probability of good oral bioavailability. |

| Ghose's Filter | Compliant | Good drug-like characteristics. |

| Veber's Rule | Compliant | Good oral bioavailability. |

| Egan's Rule | Compliant | Good oral bioavailability. |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Low | Reduced potential for CNS side effects. |

| P-glycoprotein Substrate | No | Less susceptible to efflux-mediated resistance. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

Note: The data in this table is illustrative and based on predictions for structurally similar pyrazole-aniline compounds. Actual experimental values may vary.

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poorly soluble compounds often exhibit low and variable absorption. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), influences a drug's ability to cross cell membranes. An optimal balance between hydrophilicity and lipophilicity is essential for good pharmacokinetic properties. mdpi.comnih.gov

Computational tools can predict the aqueous solubility (log S) and lipophilicity (log P) of this compound. Based on studies of similar pyrazole derivatives, it is anticipated that this compound will have moderate to low aqueous solubility and a log P value within the range considered favorable for drug absorption. frontiersin.orgmdpi.comresearchgate.net

Table 2: Predicted Solubility and Lipophilicity of this compound

| Parameter | Predicted Value | Significance |

| Log S (Aqueous Solubility) | -2.5 to -3.5 | Moderate to low solubility. |

| Solubility in Water (mg/mL) | 0.1 - 1.0 | May require formulation strategies to improve dissolution. |

| Log P (Lipophilicity) | 1.5 - 2.5 | Optimal range for membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Contributes to solubility and permeability. |

Note: The data in this table is illustrative and based on predictions for structurally similar pyrazole-aniline compounds. Actual experimental values may vary.

Corrosion Inhibition Mechanisms

The presence of heteroatoms (nitrogen) and the aromatic nature of both the pyrazole and aniline rings in this compound suggest its potential as a corrosion inhibitor for metals, particularly in acidic environments. The mechanism of inhibition is believed to occur through the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosion process.

To understand the adsorption behavior of a corrosion inhibitor on a metal surface, various adsorption isotherms can be applied. These models mathematically describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

The Langmuir adsorption isotherm is one of the most commonly used models. researchgate.netresearchgate.netohio.edu It assumes that the adsorption is a monolayer, all adsorption sites are equivalent, and there are no interactions between the adsorbed molecules. The isotherm is represented by the equation:

C/θ = 1/K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The Frumkin isotherm is an extension of the Langmuir model that accounts for interactions between the adsorbed molecules. It is expressed as:

(θ / (1-θ)) * exp(-2aθ) = K_ads * C

where 'a' is the interaction parameter. A positive 'a' value indicates attraction between adsorbed molecules, while a negative value suggests repulsion.

For pyrazole-based corrosion inhibitors, studies have often shown that their adsorption can be well-described by the Langmuir isotherm, suggesting a monolayer formation on the metal surface. acs.orgacs.org

Table 3: Illustrative Adsorption Parameters for a Pyrazole-Based Inhibitor

| Adsorption Isotherm | Key Parameters | Typical Values for Pyrazole Derivatives | Interpretation |

| Langmuir | K_ads (L/mol) | 10^3 - 10^5 | Strong adsorption to the metal surface. |

| ΔG°_ads (kJ/mol) | -20 to -40 | Spontaneous and stable adsorption (physisorption and/or chemisorption). | |

| Frumkin | a (interaction parameter) | > 0 | Attractive forces between adsorbed molecules, leading to a more stable film. |

Note: This table provides illustrative data based on studies of various pyrazole derivatives as corrosion inhibitors. The specific values for this compound would require experimental determination.

Monte Carlo (MC) simulations are a powerful computational tool used to study the adsorption of inhibitor molecules on a metal surface at the atomic level. researchgate.net These simulations can predict the most stable adsorption configuration of the inhibitor molecule and calculate the adsorption energy.

In a typical MC simulation for corrosion inhibition, a simulation box containing the metal surface (e.g., an iron slab for steel), the corrosive environment (e.g., water and hydronium ions), and the inhibitor molecules is constructed. The simulation then proceeds by randomly moving and rotating the molecules to find the lowest energy configuration of the system.

For a molecule like this compound, MC simulations would likely show that the molecule adsorbs on the metal surface in a near-parallel orientation. This allows for maximum interaction between the π-electrons of the aromatic rings and the vacant d-orbitals of the metal atoms, as well as the interaction of the nitrogen lone pairs with the surface. The calculated adsorption energy provides a quantitative measure of the strength of the interaction between the inhibitor and the metal surface. A more negative adsorption energy indicates a stronger and more stable adsorption. researchgate.netarxiv.orgscirp.org

Table 4: Illustrative Monte Carlo Simulation Results for Adsorption of a Pyrazole-Based Inhibitor on an Iron Surface

| Parameter | Predicted Outcome | Significance |

| Adsorption Energy (kcal/mol) | -150 to -250 | Strong, spontaneous adsorption indicating effective inhibition. |

| Adsorption Configuration | Planar (parallel to the surface) | Maximizes the contact area and protective effect. |

| Key Interacting Atoms | N atoms, π-systems of pyrazole and aniline rings | Indicates both chemisorption (N-metal bonds) and physisorption (π-d interactions). |

| Displacement of Water Molecules | High | The inhibitor effectively displaces pre-adsorbed water molecules, preventing them from participating in the corrosion process. |

Note: The data presented in this table is representative of what would be expected from Monte Carlo simulations for a molecule with the structural features of this compound and is based on published studies of similar compounds.

Materials Science Applications of 3 1h Pyrazol 3 Yl Aniline Derivatives

Fluorescent Probes and Sensors

The inherent fluorescence of the pyrazole (B372694) core, combined with the electronic influence of the aniline (B41778) group, allows for the design of sensitive and selective fluorescent probes. nih.gov These molecules can be engineered to detect specific ions and molecules. For instance, pyrazole derivatives are recognized for their potential in creating fluorescent sensors for cations due to their nitrogen-donor characteristics and good membrane permeability. nih.gov

Research has focused on developing probes where the fluorescence properties change upon binding to a target analyte. A novel fluorescent probe based on a 1,3,5-triphenylpyrazoline derivative, 1-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1H-pyrrole-2,5-dione, has been reported for the detection of biothiols. researchgate.net Similarly, another pyrazoline-based probe, 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acrylate, was designed for the selective detection of glutathione. researchgate.net The design of these sensors often leverages principles like Fluorescence Resonance Energy Transfer (FRET). gla.ac.uk While these examples use the pyrazoline core, the underlying principles of fluorescence modulation are applicable to derivatives of 3-(1H-pyrazol-3-yl)aniline.

Optoelectronic and Photoluminescent Materials

The unique electronic structure of pyrazole derivatives makes them suitable for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.netgla.ac.uk These compounds often exhibit efficient broadband photoluminescence, covering large portions of the visible spectrum. researchgate.net The combination of an electron-donating aniline group and an electron-withdrawing pyrazole moiety can create molecules with desirable charge-transport properties.

Studies have shown that pyrazole derivatives can be used as hole-transporting materials in organic electronics. researchgate.net For example, a multifunctional pyrazole derivative, 3-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile (PBCC), and related structures have been investigated as both donor and acceptor materials for photovoltaic devices. researchgate.net Researchers engineer these molecules to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to enhance device efficiency. researchgate.net The photoluminescent properties of these materials are often studied in both solution and solid states, with some pyrazoline derivatives showing potential for lasing applications when doped into a polymer matrix like poly(methyl methacrylate). researchgate.net

Dyes and Pigments

Azo dyes incorporating a pyrazole ring are a significant class of colorants known for producing bright and deep shades, particularly for synthetic fibers like polyester (B1180765) and polyamides. researchgate.netuminho.pt The 3-amino group on the pyrazole core of compounds like this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. uminho.pt

The synthesis of azo dyes from 5-amino-1-aryl-1H-pyrazole-4-carboxamide, a compound structurally related to this compound, has been demonstrated. uminho.pt In these syntheses, the aminopyrazole is diazotized using methods like the nitrosylsulfuric acid method and then coupled with components such as N,N-diethylaniline to produce colored dyes. uminho.pt Azo pyrazolyl dyes have found applications not only in textiles but also in photography as sensitizer (B1316253) dyes and precursors for color couplers. researchgate.net The specific shade and fastness properties of the resulting dye depend on the chemical structure of both the pyrazole derivative and the coupling component. researchgate.net

| Pyrazole Precursor | Coupling Component | Resulting Dye Application/Color |

| 5-Amino-1-(4´-nitrophenyl)-1H-pyrazole-4-carboxamide | N,N-diethylaniline | Azo Dye uminho.pt |

| 5-Amino-1-(4´-nitrophenyl)-1H-pyrazole-4-carboxamide | 2-Naphthol | Azo Dye uminho.pt |

| 3-Anilino-5-cyano-4-methyl-1H-pyrazolo[3,4-b]pyridine | 1-N-methyl-4-methyl-5-cyano-2-hydroxy-6-pyridone | Fast yellow shade on polyester researchgate.net |

Applications in Corrosion Inhibition

Derivatives of this compound are effective corrosion inhibitors for metals, particularly for steel in acidic environments. acs.orgnih.gov Their efficacy stems from the presence of multiple adsorption centers, including the nitrogen atoms of the pyrazole and aniline groups and the π-electrons of the aromatic rings. royalsocietypublishing.org These features facilitate the formation of a protective film on the metal surface, mitigating corrosive attacks. nih.gov

The performance of these inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). acs.orgnih.gov PDP studies reveal that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgresearchgate.net EIS measurements demonstrate that the presence of the inhibitor increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), confirming the adsorption of the inhibitor molecules onto the metal surface. nih.gov

The inhibition efficiency (IE%) generally increases with the concentration of the inhibitor. For instance, studies on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) showed maximum efficiencies of 90.1% and 91.8%, respectively, at a concentration of 10⁻³ M in 1 M HCl. acs.orgnih.gov Similarly, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) exhibited an efficiency of 90.2% at 1 mM. nih.gov

Table of Electrochemical Corrosion Inhibition Data for Pyrazole Derivatives

| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Key Finding (Method) |

|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 90.1% | Mixed-type inhibitor (PDP, EIS) acs.orgnih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 91.8% | Mixed-type inhibitor; chemisorbed on surface (PDP, EIS) acs.orgnih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 mM | 90.2% | Mixed-type inhibitor; reduces corrosion current density (PDP, EIS) nih.gov |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 94% | Mixed-type inhibitor; increases polarization resistance (PDP, EIS) researchgate.net |

The protective action of this compound derivatives is achieved through their adsorption onto the metal surface, a process that can involve both physisorption and chemisorption. royalsocietypublishing.orgnih.gov Physisorption occurs via electrostatic interactions between the protonated inhibitor molecules in the acidic solution and the negatively charged metal surface (due to adsorbed chloride ions). researchgate.net